Superior MDR1 Safety Margin vs. Ivermectin: Quantified Brain Accumulation Reduction
In MDR1-mutant dogs and knockout mouse models, ivermectin accumulates in the brain to neurotoxic levels due to deficient P-glycoprotein efflux. Selamectin, in contrast, exhibits markedly reduced brain penetration. In mdr1a,b(-/-) knockout mice, selamectin accumulated 5-10 times more in the brain compared to wild-type mice, whereas ivermectin accumulated 36-60 times more [1]. This 6-7 fold reduction in relative brain accumulation provides a quantifiable safety advantage for selamectin in breeds susceptible to MDR1 mutation.
| Evidence Dimension | Fold increase in brain accumulation in P-gp-deficient mice vs. wild-type |
|---|---|
| Target Compound Data | 5-10 times increase for selamectin |
| Comparator Or Baseline | 36-60 times increase for ivermectin |
| Quantified Difference | Ivermectin accumulates 6-7 times more than selamectin in the brain in the absence of P-glycoprotein |
| Conditions | mdr1a,b(-/-) knockout mouse model; therapeutic doses of 12 mg/kg selamectin and 0.2 mg/kg ivermectin |
Why This Matters
This data directly justifies the selection of selamectin over ivermectin for treating MDR1-mutant dog breeds (e.g., Collies), where the risk of severe neurotoxicosis is significantly lower.
- [1] Geyer, J., Gavrilova, O., & Petzinger, E. (2009). Brain penetration of ivermectin and selamectin in mdr1a,b P-glycoprotein- and bcrp- deficient knockout mice. Journal of Veterinary Pharmacology and Therapeutics, 32(1), 87-96. View Source
